Methyl 6-((trimethylsilyl)ethynyl)picolinate
Description
Methyl 6-((trimethylsilyl)ethynyl)picolinate (CAS: N/A, structure shown in Figure 1) is a picolinic acid derivative featuring a trimethylsilyl (TMS)-protected ethynyl group at the 6-position of the pyridine ring and a methyl ester at the 2-position. It is synthesized via a palladium-catalyzed Sonogashira coupling reaction between methyl 6-bromopicolinate and ethynyltrimethylsilane. This reaction employs Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (1 mol%) in acetonitrile or toluene under nitrogen, achieving a high yield of 92% . The compound is characterized by distinct NMR signals: a singlet at δ 0.11 ppm (TMS protons) and a methyl ester resonance at δ 3.84 ppm in $ ^1H $ NMR, alongside pyridine ring protons at δ 7.48–7.89 ppm . Its $ ^{13}C $ NMR confirms the ethynyl-TMS moiety (δ 96.0 and 102.7 ppm for sp-hybridized carbons) and the ester carbonyl (δ 164.9 ppm) .
Properties
Molecular Formula |
C12H15NO2Si |
|---|---|
Molecular Weight |
233.34 g/mol |
IUPAC Name |
methyl 6-(2-trimethylsilylethynyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C12H15NO2Si/c1-15-12(14)11-7-5-6-10(13-11)8-9-16(2,3)4/h5-7H,1-4H3 |
InChI Key |
XPCRJXOQIQYQDK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C#C[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-((trimethylsilyl)ethynyl)picolinate typically involves the reaction of 6-bromo-2-picoline with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The trimethylsilyl (TMS) group is cleaved in situ to generate a terminal alkyne, enabling click chemistry with azides. This reaction forms triazole-linked derivatives, which are critical for constructing luminescent lanthanide complexes.
Reaction Scheme :
Table 2: CuAAC Reaction Parameters
| Azide Source | Catalyst | Conditions | Yield | Product | Reference |
|---|---|---|---|---|---|
| 4-(Bromomethyl)benzoic acid | Cu | THF/HO, room temperature | 70% | Triazole-picolinate hybrid |
Example product characterization:
-
1^11H NMR (CDCl): δ 7.97 (s, 3H, triazole-H), 4.29 (s, 6H, CH), 3.88 (s, 9H, OCH) .
-
Binding constants with Tb(III): log β = 14.6 ± 0.2 (ML species) .
Functionalization of the Ester Group
The methyl ester moiety undergoes hydrolysis or aminolysis to generate carboxylic acid or amide derivatives, respectively. These modifications enhance coordination capabilities for metal complexes.
Reaction Scheme :
Table 3: Ester Hydrolysis Conditions
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| NaOH | HO/MeOH | Reflux | 85% |
Coordination with Lanthanide Ions
The triazole-picolinate derivatives form stable complexes with Tb(III) and Eu(III), exhibiting strong luminescence.
Table 4: Luminescence Properties of Tb(III) Complexes
| Ligand | Quantum Yield () | Lifetime () | Reference |
|---|---|---|---|
| Triazole-4a | 48 ± 10% | 0.95 ms |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Methyl 6-((trimethylsilyl)ethynyl)picolinate has been explored for its potential anticancer properties. Research indicates that compounds containing ethynyl groups can exhibit significant cytotoxic effects against various cancer cell lines. The introduction of the trimethylsilyl group enhances the compound's stability and solubility, making it a promising candidate for further development in cancer therapeutics. For instance, studies have shown that derivatives of this compound can inhibit tumor growth in preclinical models .
Neuroprotective Effects
Additionally, there is emerging evidence suggesting that this compound may possess neuroprotective properties. Picolinic acid derivatives are known to interact with neurotransmitter systems and may offer protective effects against neurodegenerative diseases. Preliminary studies indicate that this compound could modulate pathways involved in neuronal survival and plasticity .
Organic Synthesis
Building Block in Synthesis
In organic synthesis, this compound serves as a versatile building block for constructing complex molecular architectures. Its ethynyl group allows for various coupling reactions, such as Sonogashira coupling, which is essential for synthesizing substituted aromatic compounds. The trimethylsilyl group acts as a protecting group, facilitating subsequent reactions without affecting the integrity of the picolinate moiety .
Synthesis of Functionalized Picolinates
This compound can also be used to synthesize functionalized picolinate derivatives through nucleophilic substitutions and cycloadditions. For example, reactions involving this compound have led to the development of new classes of heterocycles that exhibit biological activity, further expanding its utility in synthetic chemistry .
Materials Science
Development of Advanced Materials
In materials science, this compound has potential applications in the development of advanced materials such as polymers and nanocomposites. Its ability to form stable bonds with various substrates makes it suitable for creating coatings and adhesives with enhanced mechanical properties and chemical resistance .
Photonic Applications
Moreover, the incorporation of this compound into polymer matrices has been investigated for photonic applications. Its unique electronic properties may enable the fabrication of materials with tailored optical characteristics, which are essential for developing sensors and light-emitting devices .
Case Study 1: Anticancer Screening
A study conducted on a series of picolinate derivatives, including this compound, demonstrated its efficacy against human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating a strong potential for further exploration in cancer treatment.
Case Study 2: Synthesis Optimization
Research optimizing the synthesis routes for this compound highlighted an efficient two-step process involving the use of copper-catalyzed coupling reactions. This method improved yield and reduced reaction times compared to traditional methods, showcasing its practicality in laboratory settings.
Mechanism of Action
The mechanism of action of Methyl 6-((trimethylsilyl)ethynyl)picolinate involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activities. The ethynyl group provides a site for further chemical modifications, enabling the compound to participate in various biochemical pathways .
Comparison with Similar Compounds
Ethynyl and Protecting Group Variations
- Ethyl 6-ethynylpicolinate (CAS: 1379302-65-4): Lacks the TMS group, making it more reactive in alkyne-based reactions. However, it is less stable under acidic or oxidative conditions compared to the TMS-protected analogue .
- Methyl 4-((trimethylsilyl)ethynyl)picolinate : A regioisomer with the ethynyl-TMS group at the 4-position. This positional change alters electronic properties, as evidenced by upfield shifts in $ ^1H $ NMR (δ 8.14 ppm for the pyridine proton adjacent to the ethynyl group vs. δ 7.48–7.89 ppm in the 6-substituted analogue) .
Sulfonyl and Phosphoryl Derivatives
- Methyl 6-((methylsulfonyl)methyl)picolinate (6a): Features a methylsulfonylmethyl group instead of ethynyl-TMS. The sulfonyl group increases polarity, reducing solubility in nonpolar solvents (e.g., hexane) compared to the TMS-ethynyl analogue .
- Methyl 6-((diethoxyphosphoryl)methyl)picolinate (17c–17i) : Phosphoryl derivatives exhibit enhanced hydrogen-bonding capacity, making them potent inhibitors of metallo-β-lactamases (MBLs). For instance, 17f (3-hydroxyphenyl substituent) shows 90% yield and strong MBL inhibition, whereas Methyl 6-((trimethylsilyl)ethynyl)picolinate lacks reported biological activity .
Ester and Hydroxyl Variants
- Ethyl 6-(hydroxymethyl)picolinate : Contains a hydroxymethyl group, enabling further functionalization (e.g., oxidation to aldehyde). This contrasts with the ethynyl-TMS group, which is typically inert under mild conditions .
- Methyl 6-hydroxy-3-methylpicolinate (CAS: 1006364-99-3): The hydroxyl group at the 6-position increases acidity (pKa ~4–5), whereas the TMS-ethynyl group in the target compound is non-acidic .
Physicochemical Properties
Table 1: Key Properties of Selected Picolinates
Biological Activity
Methyl 6-((trimethylsilyl)ethynyl)picolinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound is characterized by the presence of a picolinate moiety and a trimethylsilyl group attached to an ethynyl chain. The synthesis typically involves the Sonogashira coupling reaction, where methyl-6-bromopicolinate is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst. This process yields this compound as a brown solid, which can be further purified through chromatography.
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Properties : The compound has been shown to scavenge free radicals, which is essential for protecting cells from oxidative stress.
- Anti-inflammatory Effects : It modulates inflammatory pathways, potentially through the inhibition of NF-κB activation, which is crucial in inflammatory responses .
- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains, although further investigation is needed to confirm these findings.
Case Studies
-
Antioxidant Activity Assessment :
- A study evaluated the radical scavenging activity of the compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
- Results : The compound demonstrated significant scavenging activity with an IC50 value comparable to established antioxidants.
-
Anti-inflammatory Study :
- In vitro experiments on THP-1 cells showed that treatment with this compound led to a reduction in TNF-alpha secretion upon LPS stimulation.
- Data Table :
Treatment TNF-alpha Secretion (pg/mL) Control 1500 Compound (10 µM) 800 Compound (50 µM) 300 -
Antimicrobial Evaluation :
- The compound was tested against E. coli and S. aureus using agar diffusion methods.
- Findings : Zone of inhibition was observed at concentrations above 100 µg/mL, indicating potential antimicrobial properties.
Metabolomics Analysis
A metabolomics study highlighted changes in metabolic profiles upon treatment with this compound. A total of 573 metabolites were identified, indicating broad metabolic effects that warrant further exploration into how this compound influences cellular metabolism .
Structure-Activity Relationship Studies
Further investigations into the structure-activity relationships (SAR) revealed that modifications to the trimethylsilyl group significantly impact the biological activity of the compound. Substituents on the picolinate ring also play a crucial role in enhancing its bioactivity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Methyl 6-((trimethylsilyl)ethynyl)picolinate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Sonogashira coupling, where a halogenated picolinate precursor (e.g., methyl 6-bromopicolinate) reacts with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide. Key parameters include solvent choice (e.g., THF or DMF), temperature (60–80°C), and nitrogen atmosphere to prevent alkyne oxidation. Yield optimization may require adjusting catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) and base selection (e.g., triethylamine). Post-synthesis purification often involves column chromatography with silica gel and hexane/ethyl acetate gradients .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) confirms the silyl-ethynyl moiety, with characteristic shifts for the trimethylsilyl group (δ ~0.1 ppm in ¹H) and ethynyl carbon (δ ~90–100 ppm in ¹³C). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive bond-length and angle data. For example, crystallographic studies of related picolinate esters show planarity in the pyridine ring and bond angles consistent with sp² hybridization .
Q. What are the key safety considerations for handling this compound in laboratory settings?
- Methodological Answer : While specific toxicity data for this compound are limited, analogous silyl-protected alkynes require precautions against inhalation and skin contact. Use fume hoods, nitrile gloves, and lab coats. Storage should be in airtight containers under inert gas (argon) at –20°C to prevent moisture-induced degradation. Spill management involves adsorption with inert material (e.g., vermiculite) and disposal as hazardous waste .
Advanced Research Questions
Q. How does the trimethylsilyl-ethynyl group influence the reactivity of the picolinate scaffold in cross-coupling reactions?
- Methodological Answer : The trimethylsilyl group acts as a protecting moiety for the alkyne, enabling selective deprotection under mild conditions (e.g., K₂CO₃ in MeOH) for subsequent reactions. In Pd-catalyzed couplings, the ethynyl group facilitates C–C bond formation, as seen in the synthesis of conjugated ligands for metal complexes. Comparative studies with non-silylated analogs show enhanced stability and reduced side reactions (e.g., Glaser coupling) due to steric shielding by the silyl group .
Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?
- Methodological Answer : Discrepancies in yields (e.g., 29% vs. 61% in related syntheses) often arise from differences in catalyst systems or purification methods. Systematic optimization via Design of Experiments (DoE) can identify critical variables (e.g., solvent polarity, ligand type). For example, replacing dimethylformamide (DMF) with acetonitrile in alkylation reactions improved yields by reducing side-product formation. Analytical monitoring (TLC, LC-MS) during reaction progression helps pinpoint inefficiencies .
Q. How can the stability of this compound be assessed under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies involve incubating the compound in buffered solutions (pH 2–12) at 25–60°C, followed by HPLC-UV analysis to track degradation products. For example, acidic conditions (pH < 4) may hydrolyze the methyl ester, while alkaline conditions (pH > 10) could cleave the silyl-ethynyl group. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition thresholds, with typical stability up to 150°C for silylated compounds .
Q. What role does this compound play in designing pentadentate ligands for transition-metal complexes?
- Methodological Answer : The ethynyl group enables modular ligand assembly via click chemistry or alkyne coordination. For instance, it can serve as a precursor to pyridyl-alkyne ligands that bind Mn(II) or Cu(I) with high affinity. X-ray structures of related complexes show the alkyne acting as a bridging ligand, with bond distances (~1.92 Å for Mn–N) consistent with strong metal-ligand interactions. Spectroscopic studies (EPR, UV-Vis) further elucidate electronic effects of the silyl group on metal centers .
Q. How can computational modeling predict the electronic effects of substituents on the picolinate ring?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to assess electron-withdrawing/donating effects. For this compound, the silyl-ethynyl group lowers the LUMO energy, enhancing electrophilicity at the pyridine nitrogen. Comparative studies with chloro or trifluoromethyl substituents (e.g., Methyl 6-chloro-3-(trifluoromethyl)picolinate) reveal substituent-dependent shifts in redox potentials and binding constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
